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Cat. No.: B1245388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AV-412, also known as MP-412, is a potent, orally bioavailable small molecule that functions as

a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as

HER2) tyrosine kinases.[1][2] As a second-generation kinase inhibitor, AV-412 has

demonstrated significant anti-tumor activity in preclinical models, including those resistant to

first-generation EGFR inhibitors.[1][2] This technical guide provides a comprehensive overview

of the pharmacology of AV-412 free base, focusing on its mechanism of action,

pharmacodynamics, and key experimental data.
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Property Value

Synonyms MP-412

CAS Number 451492-95-8[3]

Molecular Formula C27H28ClFN6O[4]

Molecular Weight 507.0 g/mol

Appearance Light yellow to green yellow solid[5]

Purity ≥98%[6]

SMILES

O=C(C=C)NC1=CC2=C(N=CN=C2NC3=CC(Cl)

=C(F)C=C3)C=C1C#CC(C)

(C)N4CCN(C)CC4[5]

Mechanism of Action
AV-412 exerts its therapeutic effects by competitively binding to the ATP-binding site within the

kinase domain of both EGFR and ErbB2. This binding inhibits the autophosphorylation of these

receptors, a critical step in their activation.[2] The inhibition of EGFR and ErbB2

phosphorylation blocks the initiation of downstream signaling cascades that are crucial for

cancer cell proliferation, survival, and metastasis. The primary signaling pathways affected by

AV-412 are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.

By simultaneously targeting both EGFR and ErbB2, AV-412 offers a broader spectrum of

activity compared to inhibitors that target a single receptor. This dual inhibition is particularly

relevant in cancers where both receptors are overexpressed or where heterodimerization of

EGFR and ErbB2 drives tumor progression.

Pharmacodynamics
The pharmacodynamic effects of AV-412 have been extensively characterized through in vitro

and in vivo studies.
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AV-412 has demonstrated potent inhibitory activity against wild-type and various mutant forms

of EGFR, including those that confer resistance to first-generation inhibitors like gefitinib and

erlotinib. It is also a potent inhibitor of ErbB2.

Table 1: In Vitro Inhibitory Activity of AV-412

Target Assay Type IC50 (nM) Reference

EGFR (wild-type) Enzyme Assay 0.75 [3][5]

EGFR (L858R mutant) Enzyme Assay 0.5 [3][5]

EGFR (T790M

mutant)
Enzyme Assay 0.79 [3][5]

EGFR (L858R/T790M

double mutant)
Enzyme Assay 2.3 [3][5]

ErbB2 (HER2) Enzyme Assay 19 [3][5]

EGFR

Autophosphorylation

Cell-based Assay

(A431 cells)
43 [2][3][5]

ErbB2

Autophosphorylation
Cell-based Assay 282 [2][3][5]

EGF-dependent Cell

Proliferation

Cell-based Assay

(A431 cells)
100 [2][3][5]

AV-412 has also shown potent anti-proliferative activity against a panel of cancer cell lines with

varying levels of EGFR and ErbB2 expression.

In Vivo Activity
Preclinical studies in xenograft models have demonstrated the in vivo efficacy of AV-412 in

inhibiting tumor growth.

Table 2: In Vivo Anti-tumor Efficacy of AV-412
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Xenograft Model Dosing Outcome Reference

A431 (EGFR

overexpressing)
10 and 30 mg/kg

Reduced tumor

growth
[6]

BT-474 (ErbB2

overexpressing)
30 mg/kg

Reduced tumor

growth
[6]

KPL-4 (ErbB2

overexpressing,

gefitinib-resistant)

Not specified
Significant antitumor

effect
[3][5]

Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by AV-412.
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Caption: EGFR and ErbB2 Signaling Pathways and Inhibition by AV-412.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

pharmacology of AV-412.

In Vitro EGFR/ErbB2 Kinase Inhibition Assay
This assay determines the concentration of AV-412 required to inhibit the enzymatic activity of

EGFR and ErbB2 by 50% (IC50).

Materials:

Recombinant human EGFR and ErbB2 kinase domains

ATP

Poly(Glu, Tyr) 4:1 peptide substrate

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

AV-412 free base, serially diluted

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

384-well plates

Protocol:

Prepare a reaction mixture containing the kinase, peptide substrate, and kinase buffer.

Add serial dilutions of AV-412 or vehicle control (DMSO) to the wells of a 384-well plate.

Add the reaction mixture to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the amount of ADP produced using a detection reagent such

as the ADP-Glo™ system, which measures luminescence.

Calculate the percent inhibition for each concentration of AV-412 relative to the vehicle

control.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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